5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS No.: 1023845-26-2
Cat. No.: VC4275935
Molecular Formula: C16H16N2O5S
Molecular Weight: 348.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023845-26-2 |
|---|---|
| Molecular Formula | C16H16N2O5S |
| Molecular Weight | 348.37 |
| IUPAC Name | 5-[[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
| Standard InChI | InChI=1S/C16H16N2O5S/c1-4-21-9-5-6-11-12(7-9)24-15(18-11)17-8-10-13(19)22-16(2,3)23-14(10)20/h5-8H,4H2,1-3H3,(H,17,18) |
| Standard InChI Key | ZINYWPPCKASKSA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC(OC3=O)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-[[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, delineates its core structure:
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A 6-ethoxy-1,3-benzothiazole moiety, characterized by a bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively, and an ethoxy group (-OCH2CH3) at position 6 .
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An aminomethylene (-NH-CH=) linker connecting the benzothiazole to a 2,2-dimethyl-1,3-dioxane-4,6-dione group, which features two ketone groups and two methyl substituents on the dioxane ring.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₅S | |
| Molecular Weight | 348.37 g/mol | |
| CAS Number | 1023845-26-2 |
Synthesis and Characterization
Spectroscopic Characterization
Data from related compounds suggest the following key spectral features:
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FT-IR:
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¹H NMR:
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¹³C NMR:
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the dioxane-dione and benzothiazole groups . Limited aqueous solubility is expected, as with most benzothiazole derivatives .
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Stability: Likely stable under ambient conditions, though susceptibility to hydrolysis in acidic/basic environments may occur due to the dioxane-dione’s ester linkages.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value/Description | Basis |
|---|---|---|
| LogP (Partition Coefficient) | ~2.5–3.0 | Calculated from structure |
| Melting Point | >150°C (estimated) | Analogous compounds |
Future Directions
Research Gaps
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In vitro/in vivo studies to quantify antimicrobial, anticancer, or MMP-inhibitory activity.
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Structural optimization to improve solubility (e.g., introducing hydrophilic groups on the dioxane ring).
Synthetic Modifications
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